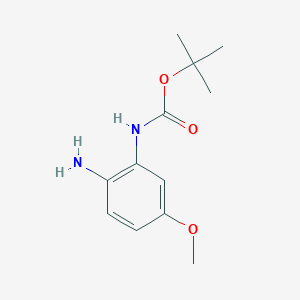

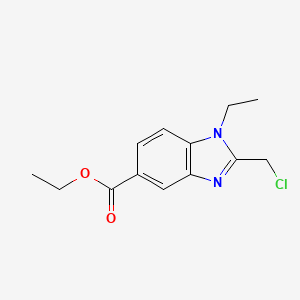

![molecular formula C9H14N2O2 B1463785 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 1512702-63-4](/img/structure/B1463785.png)

3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Vue d'ensemble

Description

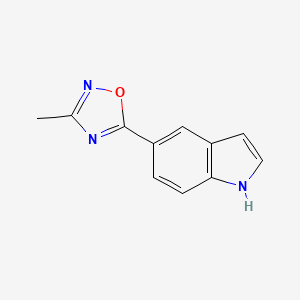

3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which includes a pyrrole ring and a pyrazine ring . The molecular formula of this compound is C9H14N2O2 .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, often involves methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, an antimicrobial compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro was purified using silica gel column chromatography and high-performance liquid chromatography .Molecular Structure Analysis

The molecular structure of 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 182.22 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown a wide range of biological activities . For example, a compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro exhibited potent inhibitory effects on multidrug-resistant S. aureus .Applications De Recherche Scientifique

Biological Activity and Chemical Properties

- 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been isolated from Burkholderia thailandensis MSMB43 as a cyclic dipeptide. It exhibits specific chemical properties, including hydrogen bonds that link molecules in its crystal form (Liu, Wang, & Cheng, 2012).

Cancer Research

- This compound has been studied for its potential as a covalent inhibitor of KRAS, suggesting its usefulness in treating cancer and other diseases associated with KRAS activity (De, 2022).

- Another study identified a derivative of this compound, isolated from Streptomyces sp. 8812, which showed potential anti-proliferative activities and free-radical scavenging properties (Solecka et al., 2018).

- Research on marine Streptomyces akiyoshiensis identified an anti-cancer compound related to 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which showed effectiveness against MCF-7 breast cancer cells (Rajivgandhi et al., 2020).

Chemical Synthesis and Applications

- A study focusing on the stereoselective conversion of related compounds into potential Substance P antagonists highlights its relevance in the field of chemical synthesis (Rogiers et al., 2001).

- The compound's use in the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via tandem post-Ugi cyclization and gold(I)-catalyzed annulation illustrates its utility in creating functionally diverse molecules (Singh et al., 2022).

Antibacterial and Algicidal Properties

- A study on Bacillus sp. Lzh-5 revealed that 3-isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, a derivative, exhibited significant algicidal activity against Microcystis aeruginosa, indicating its potential in controlling harmful algal blooms (Li, Geng, & Yang, 2014).

- Research on Nocardiopsis sp. showed that a compound related to 3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione was effective against biofilm-forming Gram-negative bacteria, suggesting its role in addressing urinary tract infections (Rajivgandhi et al., 2018).

Additional Research Applications

- The synthesis and study of diastereomers of this compound have been explored, which is important in understanding its stereochemical properties (Herold et al., 2007).

Propriétés

IUPAC Name |

3-ethyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h6-7H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQUJMZZIMIATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

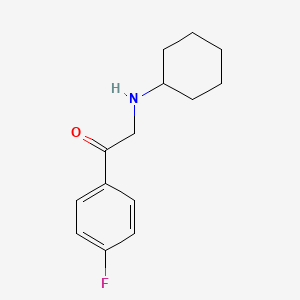

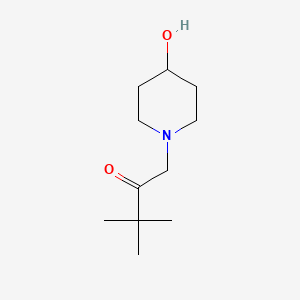

![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

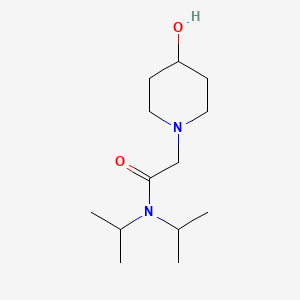

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)